Product packaging for 6-(Piperidin-1-yl)hexanoic acid(Cat. No.:)

6-(Piperidin-1-yl)hexanoic acid

Cat. No.: B7895637
M. Wt: 199.29 g/mol
InChI Key: LDZAHSDPMWUVET-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)hexanoic acid (CAS 4711-11-9) is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. With a molecular formula of C11H21NO2 and a molecular weight of 199.29 g/mol, this compound features a hexanoic acid spacer chain linked to a piperidine heterocycle . The piperidine ring is a fundamental structural motif in pharmaceuticals and is present in a wide array of therapeutic agents . Its primary research value lies in its role as a key building block for the synthesis of more complex molecules. Specifically, its carboxylic acid group allows for further functionalization, enabling its incorporation into potential drug candidates or pharmacological tools. This compound is part of a broader class of molecules explored for their biological activity. For instance, related 6-aminohexanoic acid derivatives have been investigated for their utility as skin penetration enhancers in transdermal drug delivery systems . Furthermore, the piperidine moiety is a common feature in compounds studied for various therapeutic applications, including research into anticancer properties and as a component in the structure of enzyme inhibitors, such as those targeting arginase, a enzyme implicated in immunomodulation and cancer . Researchers utilize this chemical in the development of novel substances for scientific investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care; refer to the Safety Data Sheet for detailed hazard and handling information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO2 B7895637 6-(Piperidin-1-yl)hexanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-piperidin-1-ylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-11(14)7-3-1-4-8-12-9-5-2-6-10-12/h1-10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZAHSDPMWUVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902792
Record name NoName_3347
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Piperidin 1 Yl Hexanoic Acid and Analogues

Established Synthetic Routes to the Hexanoic Acid Core Bearing Piperidine (B6355638) Substitution

Multistep Synthesis from Precursor Molecules

The construction of the 6-(piperidin-1-yl)hexanoic acid scaffold often begins with readily available precursor molecules. A common strategy involves the use of 6-bromohexanoic acid as a key starting material. chemicalbook.comsigmaaldrich.com This organobromine compound, which can be prepared from ε-caprolactone, serves as an electrophile in a nucleophilic substitution reaction with piperidine. chemicalbook.comgoogle.com The reaction, typically carried out in a suitable solvent, results in the formation of the desired N-substituted hexanoic acid. rsc.org

Another versatile precursor is 6-aminohexanoic acid, an ω-amino acid that provides a flexible and hydrophobic structural element. mdpi.comnih.govresearchgate.net This compound can be chemically modified to introduce the piperidine moiety. For instance, reductive amination of a suitable keto-acid precursor with piperidine can yield the target molecule. While direct alkylation of 6-aminohexanoic acid with a piperidine-containing electrophile is conceivable, it is often less direct than building the hexanoic acid chain with the piperidine already in place.

Strategic Use of Key Intermediates in Scaffold Construction

The synthesis of this compound and its analogues relies on the strategic use of key intermediates to build the final molecular architecture. 6-Bromohexanoic acid is a pivotal intermediate, enabling the direct introduction of the piperidine ring through nucleophilic substitution. chemicalbook.comsigmaaldrich.com This reaction is a straightforward and widely used method for forging the crucial carbon-nitrogen bond.

6-Aminohexanoic acid is another fundamental building block, particularly for creating analogues with diverse functionalities. mdpi.comnih.govresearchgate.net It can act as a linker or be modified to incorporate the piperidine ring. Its use is prevalent in the synthesis of modified peptides and other biologically active structures. mdpi.comnih.govresearchgate.netnih.gov

Furthermore, the synthesis can be approached by constructing the piperidine ring itself from acyclic precursors. For example, derivatives of meso-dimethyl-α,α′-dibromoadipate can serve as a key intermediate in the synthesis of substituted piperidine-2-carboxylate derivatives, which can then be further elaborated to the desired hexanoic acid. researchgate.net This approach allows for the introduction of substituents on the piperidine ring in a controlled manner.

The following table summarizes some key intermediates and their roles in the synthesis of this compound and its analogues.

IntermediateRole in Synthesis
6-Bromohexanoic acidElectrophile for nucleophilic substitution with piperidine. chemicalbook.comsigmaaldrich.com
6-Aminohexanoic acidVersatile precursor for introducing the piperidine moiety or as a linker. mdpi.comnih.govresearchgate.net
meso-Dimethyl-α,α′-dibromoadipatePrecursor for the construction of the piperidine ring. researchgate.net
ε-CaprolactoneStarting material for the synthesis of 6-bromohexanoic acid. chemicalbook.comgoogle.com

Stereoselective Synthesis of Chiral Piperidinylhexanoic Acid Derivatives

The development of stereoselective methods for the synthesis of chiral piperidinylhexanoic acid derivatives is crucial for exploring their structure-activity relationships, particularly in drug discovery. Asymmetric synthesis of substituted piperidines is a well-established field, and these methods can be adapted to produce chiral building blocks for the synthesis of the target compounds. nih.gov

One approach involves the use of chiral catalysts in reactions such as the hydrogenation of substituted pyridines to yield enantiomerically enriched piperidines. whiterose.ac.uk These chiral piperidine derivatives can then be coupled with a suitable hexanoic acid synthon. Another strategy is the diastereoselective functionalization of existing chiral piperidine scaffolds. For instance, metal triflate-catalyzed nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines have been shown to proceed with high diastereoselectivity, providing a route to stereochemically defined piperidine derivatives. nih.gov

Furthermore, the synthesis of chiral piperidines can be achieved through intramolecular cyclization reactions of appropriately substituted acyclic precursors. For example, the stereoselective intramolecular 6-endo-trig cyclization of enones can lead to the formation of cis-configured 2,4-disubstituted piperidines. nih.gov These chiral piperidines can then be elaborated to the desired hexanoic acid derivatives.

Emerging Synthetic Strategies for Diversification and Library Generation

To explore a wider chemical space and generate libraries of this compound analogues for screening purposes, more efficient and versatile synthetic methodologies are required.

Reductive Amination Approaches

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is well-suited for the synthesis of a diverse range of piperidine-containing compounds. This strategy typically involves the reaction of a ketone or aldehyde with an amine, in this case, piperidine, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound analogues, a suitable keto-acid or keto-ester can be subjected to reductive amination with piperidine or a substituted piperidine. This approach allows for the late-stage introduction of the piperidine moiety, enabling the rapid generation of a library of analogues from a common keto-precursor. The use of various substituted piperidines allows for the exploration of structure-activity relationships related to the piperidine ring.

Recent advancements in this area include the development of more efficient and selective reducing agents and catalytic systems. These improvements have expanded the scope and applicability of reductive amination in complex molecule synthesis.

Multicomponent Reaction Methodologies (e.g., Ugi reaction)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient route to molecular diversity. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that is particularly well-suited for the rapid synthesis of peptide-like scaffolds.

In the context of synthesizing analogues of this compound, an Ugi reaction could be designed using piperidine as the amine component, a suitable keto-acid as the carbonyl component, an isocyanide, and a carboxylic acid. This would allow for the simultaneous introduction of multiple points of diversity in a single step, leading to a library of complex amides and peptide mimetics based on the piperidinylhexanoic acid scaffold. The inherent efficiency and convergence of MCRs make them an attractive strategy for generating large and diverse libraries of compounds for high-throughput screening.

Optimization and Scale-Up Considerations in Preparative Chemistry

The successful transition of a synthetic route from laboratory-scale to industrial production necessitates a thorough investigation into reaction optimization and scale-up parameters. For the synthesis of this compound, which is typically prepared via the N-alkylation of piperidine with a 6-haloalkanoic acid derivative, several key factors must be considered to ensure a process that is not only high-yielding but also economically viable, safe, and environmentally sustainable on a larger scale.

The primary challenges in scaling up the synthesis of this compound revolve around reaction kinetics, heat management, product isolation, and purification. The choice of reagents, solvents, and reaction conditions plays a pivotal role in addressing these challenges.

A common laboratory-scale synthesis involves the reaction of piperidine with a 6-haloalkanoic acid, such as 6-bromohexanoic acid, often in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The optimization of this process for preparative chemistry involves a systematic evaluation of various parameters.

Reaction Conditions Optimization:

The selection of the base and solvent system is critical for achieving high conversion and minimizing side reactions. Several combinations can be employed for the N-alkylation of piperidine. researchgate.net The choice of base is crucial to avoid the formation of quaternary ammonium (B1175870) salts, which can occur if the alkylating agent is in excess. researchgate.net

Base Solvent Temperature Key Considerations
Potassium Carbonate (K2CO3)Dimethylformamide (DMF)Room TemperatureA common and cost-effective base. DMF provides good solubility for the reactants.
Sodium Hydride (NaH)Dimethylformamide (DMF)0 °C to Room Temp.A strong base that can lead to faster reaction times but requires careful handling due to its reactivity with protic solvents.
N,N-Diisopropylethylamine (DIPEA)Acetonitrile (ACN)Room TemperatureA non-nucleophilic organic base that is effective in preventing quaternary salt formation.
Silver (I) Oxide (Ag2O)Dimethylformamide (DMF)70 °CA milder but more expensive option that can be useful for sensitive substrates.

Scale-Up Considerations:

When moving to a larger scale, factors that are negligible in the lab can become significant.

Heat Transfer: The N-alkylation reaction is typically exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and maintain a consistent reaction temperature, which is vital for controlling product purity and yield. The use of jacketed reactors with controlled cooling systems is standard practice.

Mixing: Ensuring homogenous mixing of reactants is more challenging in large vessels. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, potentially increasing the formation of byproducts. The type and speed of the agitator must be carefully selected based on the reactor geometry and reaction mixture viscosity.

Reagent Addition: The rate of addition of the alkylating agent becomes a critical parameter. A slow and controlled addition, for instance, using a syringe pump in the lab, needs to be translated to a controlled feed from a dosing vessel in a plant setting. researchgate.net This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation over the formation of the quaternary ammonium salt. researchgate.net

Work-up and Purification: The isolation of this compound from the reaction mixture on a large scale requires robust and scalable purification methods.

Extraction: Liquid-liquid extraction, a common laboratory technique, needs to be optimized for large volumes, considering solvent choice, phase separation times, and the potential for emulsion formation.

Crystallization: If the product is a solid, crystallization is often the preferred method for purification on a large scale as it can provide high purity in a single step. The choice of solvent, cooling profile, and seeding strategy are critical for obtaining a consistent crystal form and size, which can impact filtration and drying times.

Chromatography: While widely used in the lab, column chromatography is often not economically feasible for large-scale production of a simple molecule like this compound. However, it might be considered for the preparation of high-purity batches for specific applications.

Analogous Scale-Up Challenges:

Insights from the gram-scale synthesis of other complex piperidine-containing molecules, such as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), highlight common challenges. nih.gov These include the poor solubility of starting materials and intermediates in common organic solvents, which can necessitate the use of co-solvents or specific activating agents to achieve a homogeneous reaction mixture. nih.gov For instance, the activation of a carboxylic acid with reagents like carbonyldiimidazole (CDI) can improve solubility and facilitate the reaction. nih.gov While this compound synthesis is more straightforward, these examples underscore the importance of solubility studies early in the process development phase.

Molecular Target Identification and Ligand Protein Interaction Profiling

Identification of Key Biological Targets for Piperidinylhexanoic Acid Derivatives

The primary biological targets for piperidinylhexanoic acid derivatives are the two isoforms of the arginase enzyme: Arginase I (ARG1) and Arginase II (ARG2). These manganese-dependent metalloenzymes catalyze the hydrolysis of L-arginine to L-ornithine and urea (B33335). While they share a similar function, their tissue distribution, subcellular localization, and regulatory mechanisms differ, making isoform-specific inhibition a key goal in drug development. nih.govnih.gov

Arginase Isoform I (ARG1)

ARG1 is a cytosolic enzyme predominantly found in the liver, where it plays a crucial role in the urea cycle for ammonia (B1221849) detoxification. nih.gov However, its expression in other cell types, such as myeloid-derived suppressor cells, can contribute to immune suppression in the tumor microenvironment by depleting L-arginine, an amino acid essential for T-cell function. nih.gov The lead compound, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, has been shown to inhibit human ARG1 with an IC50 value of 223 nM. nih.gov This inhibition is crucial for restoring anti-tumor immunity and has been a major focus of cancer immunotherapy research.

Arginase Isoform II (ARG2)

ARG2 is a mitochondrial enzyme found in various tissues, including the kidneys, prostate, and immune cells. Unlike ARG1, it is not a component of the urea cycle but is involved in regulating cellular polyamine and nitric oxide levels. nih.gov The same lead compound, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, also inhibits human ARG2, albeit with a slightly lower potency, exhibiting an IC50 of 509 nM. nih.gov The ability to inhibit both isoforms is significant, as both have been implicated in cardiovascular diseases, such as myocardial ischemia/reperfusion injury. nih.gov

Biophysical Characterization of Ligand-Target Binding

The inhibitory activity of 6-(piperidin-1-yl)hexanoic acid derivatives is rooted in their specific and high-affinity binding to the active site of arginase. This interaction has been extensively studied using various biophysical techniques, including X-ray crystallography and surface plasmon resonance. nih.govnih.gov

Substrate Analogue Binding Mechanisms

Piperidinylhexanoic acid derivatives are designed as substrate analogues, mimicking the natural substrate L-arginine. acs.org A key feature of these inhibitors is the incorporation of a boronic acid moiety, which is crucial for their potent inhibitory activity. acs.orgresearchgate.net This boronic acid group mimics the tetrahedral intermediate formed during the hydrolysis of L-arginine by arginase. nih.gov By binding tightly to the active site, these inhibitors competitively block the access of the natural substrate, thereby preventing its conversion to ornithine and urea. acs.org

Role of Metal Co-factors in Binding Affinity (e.g., Manganese Cluster)

Unfortunately, after a thorough search of available scientific literature and databases, no specific research findings on the molecular target identification and ligand-protein interaction profiling of the chemical compound this compound could be located.

This indicates a lack of published studies investigating the direct binding of this compound to specific protein targets within biological systems. Without such research, it is not possible to provide scientifically accurate information regarding its potential protein interactions as requested by the outline.

Therefore, the section on "Exploration of Other Potential Protein Interactions within Biological Systems" cannot be completed. No data tables or detailed research findings on this topic are available in the public domain.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Comprehensive SAR Studies on 6-(Piperidin-1-yl)hexanoic Acid Derivatives

Structure-activity relationship studies for piperidine-containing molecules are a cornerstone of medicinal chemistry. nih.gov While specific SAR data for this compound is not extensively published in isolation, principles can be drawn from studies on analogous structures, such as other substituted piperidines and hexanoic acid derivatives. nih.govnih.govnih.gov These studies collectively demonstrate that even minor structural modifications can lead to significant changes in biological efficacy and target selectivity.

The piperidine (B6355638) ring is a common scaffold in pharmaceuticals and serves as a key interaction point with biological targets. nih.gov The nature, position, and stereochemistry of substituents on this ring can drastically alter the activity of the parent molecule.

Research on various piperidine derivatives has shown that substitution can modulate potency, selectivity, and pharmacokinetic properties. For instance, in studies on 1,4-substituted piperidine amides as T-type calcium channel antagonists, introducing a 3-axial fluoro group was found to reduce the basicity of the piperidine nitrogen. This modification led to a significant improvement in the selectivity profile against other ion channels like hERG and L-type channels. nih.gov

In a different context, piperidine derivatives have been evaluated for antioxidant properties. The presence of a proximal hydroxy group on the piperidine ring can create a synergistic effect, enhancing the radical-scavenging activity of the molecule. ajchem-a.com Similarly, attaching larger aromatic groups, such as 2,6-diphenyl substituents, has been explored to modulate biological activity. ajchem-a.com

The table below summarizes the influence of various piperidine substituents on the biological activity of different parent compounds, illustrating the general principles that would apply to this compound derivatives.

Parent ScaffoldPiperidine SubstituentObserved Effect on Biological ActivityReference
Piperidine Amide3-axial FluoroImproved selectivity for T-type calcium channels nih.gov
TEMPO-containing PiperidineHydroxy (OH)Synergistic enhancement of antioxidant properties ajchem-a.com
Piperidin-4-onePhenyl esterSuperior antioxidant activity compared to standards ajchem-a.com
Piperidine DiamineAmide and Urea (B33335) groupsPotent anticoagulant activity nih.gov

These examples underscore the critical role of the piperidine moiety. Substitutions can influence the molecule's electronics, sterics, and ability to form hydrogen bonds, all of which are pivotal for specific target recognition.

Studies on 6-aminohexanoic acid (a structural analog) have highlighted its role as a flexible spacer in peptides and other bioactive molecules. nih.gov Altering the length of this alkyl chain would directly impact the distance between the piperidine ring and the carboxylic acid terminus, which could be critical for optimal interaction with a target's binding pockets. Introducing double bonds or cyclic constraints could reduce the chain's flexibility, locking the molecule into a more defined conformation.

Furthermore, substitution along the hexanoic acid chain can confer specific properties. Research on derivatives of 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline, a potent angiotensin-converting enzyme (ACE) inhibitor, demonstrated the significant impact of modifications to the hexanoic acid portion. The introduction of a methyl group at the C-2 position of the hexanoyl chain resulted in a substantial increase in inhibitory potency. nih.gov This finding suggests that the space around the hexanoic acid chain is a viable region for introducing substituents to enhance biological activity.

Potential modifications to the hexanoic acid chain of this compound could include:

Chain Length Variation: Shortening or lengthening the alkyl chain to optimize the spatial orientation of the terminal functional groups.

Introduction of Unsaturation: Incorporating double or triple bonds to alter chain rigidity and electronic properties.

Alkylation/Arylation: Adding substituents to the carbon backbone to explore additional binding interactions.

Functional Group Interconversion: Replacing the carboxylic acid with other acidic groups (e.g., tetrazole) or bioisosteres to modulate acidity and binding characteristics.

The introduction of chiral centers into a molecule can lead to the formation of stereoisomers (enantiomers and diastereomers), which often exhibit different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

Chiral centers can be introduced on either the piperidine ring or the hexanoic acid chain of this compound. For example, a substituent at the 2, 3, or 4-position of the piperidine ring would create a stereocenter. Similarly, adding a substituent to any of the methylene (B1212753) groups (C2-C5) of the hexanoic acid chain would also result in chirality. The synthesis of such molecules with high stereoselectivity is a key challenge and an important goal in medicinal chemistry, as it allows for the isolation of the more potent or selective isomer while minimizing potential off-target effects from other isomers. acs.org

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the SAR analysis, a hypothetical pharmacophore for this compound derivatives can be proposed.

The key pharmacophoric features would likely include:

A Basic Nitrogen Atom: The nitrogen within the piperidine ring is a key basic center. At physiological pH, it would be protonated, allowing it to form a crucial ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartic acid, glutamic acid) in a receptor's binding site.

A Hydrophobic/Lipophilic Region: The piperidine ring and the methylene groups of the hexanoic acid chain constitute a significant hydrophobic region. This part of the molecule can engage in van der Waals or hydrophobic interactions with nonpolar pockets of the target protein.

A Flexible Linker: The hexanoic acid chain acts as a flexible spacer. Its length and conformation are critical for positioning the two terminal pharmacophoric groups—the piperidine ring and the carboxylic acid—at an optimal distance and orientation for simultaneous binding.

A Hydrogen Bond Acceptor/Donor Group: The terminal carboxylic acid is a versatile functional group. The carbonyl oxygen can act as a hydrogen bond acceptor, while the hydroxyl group can act as a hydrogen bond donor. As a carboxylate anion, it can also participate in ionic interactions.

Exploration of Structure-Property Relationships Relevant to Biological Function (e.g., lipophilicity in biological context)

Structure-property relationships (SPR) describe how a molecule's chemical structure influences its physicochemical properties, which in turn affect its biological function. nih.gov Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount property in drug design as it governs absorption, distribution, membrane permeability, and metabolic stability. mdpi.com

Studies on related structures provide insight into how these modifications affect lipophilicity. For example, the coupling of 6-aminohexanoic acid to peptides has been shown to enhance the hydrophobicity of the resulting conjugates. nih.gov The introduction of long alkyl chains as esters of 6-aminohexanoic acid also significantly increases lipophilicity and has been shown to enhance skin permeation. nih.gov

The table below illustrates the predicted effect of various structural modifications on the lipophilicity (commonly expressed as LogP) of a this compound scaffold.

Structural ModificationPredicted Effect on Lipophilicity (LogP)RationaleReference Principle
Adding alkyl groups to the piperidine ringIncreaseIncreases the nonpolar surface area of the molecule. nih.govmdpi.com
Adding polar groups (e.g., -OH, -NH2) to the piperidine ringDecreaseIntroduces hydrogen bonding capability, increasing hydrophilicity. researchgate.net
Lengthening the hexanoic acid chain (e.g., to octanoic acid)IncreaseAdds more hydrophobic methylene (-CH2-) units. nih.gov
Esterification of the carboxylic acidSignificant IncreaseMasks the polar carboxylic acid group with a more lipophilic ester group. nih.gov
Introducing an amide in place of the carboxylic acidVariableThe effect depends on the nature of the amide substitution (primary, secondary, tertiary). nih.gov

Understanding these structure-property relationships is essential for optimizing the pharmacokinetic profile of derivatives. A molecule that is too lipophilic may be poorly soluble in aqueous environments and may be sequestered in fatty tissues, while a molecule that is too hydrophilic may have difficulty crossing biological membranes to reach its target. researchgate.net Therefore, a carefully balanced lipophilicity is crucial for achieving the desired biological effect.

Mechanistic Elucidation of Biological Activities in Preclinical Models

Biochemical Mechanisms of Enzyme Modulation

There is no available information in the public domain detailing the biochemical mechanisms through which 6-(Piperidin-1-yl)hexanoic acid may modulate enzyme activity.

No studies reporting the enzymatic inhibition kinetics for this compound, including inhibitory concentration (IC50) values against specific enzymes, were identified. Consequently, a data table of such values cannot be generated.

Information regarding the potential for this compound to act as an allosteric modulator or to induce conformational changes in target proteins is not available in the reviewed literature.

Cellular and Subcellular Effects in In Vitro Systems

Detailed investigations into the effects of this compound on cellular and subcellular systems have not been reported in the accessible scientific literature.

There are no published findings on the impact of this compound on cellular metabolism or its ability to alter metabolic pathway flux in any cell-based system.

The ability of this compound to modulate cellular signaling cascades has not been documented in the available research.

No studies utilizing recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells, or primary cell cultures, like murine macrophages, to investigate the biological effects of this compound have been found.

Systemic Mechanistic Studies in In Vivo Research Models (excluding human clinical)

Investigations in Myocardial Ischemia/Reperfusion Injury Models

Research in preclinical models has demonstrated the potential of this compound to mitigate the damage caused by myocardial ischemia/reperfusion (I/R) injury. In studies involving isolated rat hearts subjected to global ischemia followed by reperfusion, treatment with this compound has been shown to improve the recovery of cardiac function. This includes the restoration of left ventricular developed pressure and the maximum rate of pressure increase and decrease.

Furthermore, the administration of this compound has been associated with a significant reduction in infarct size in animal models of myocardial I/R injury. The protective effects are believed to be mediated, at least in part, by the activation of the reperfusion injury salvage kinase (RISK) pathway, a critical signaling cascade involved in cell survival. Key components of this pathway, such as Akt and Erk1/2, have been observed to be phosphorylated and activated in response to treatment with the compound.

The cardioprotective mechanism also appears to involve the inhibition of the mitochondrial permeability transition pore (mPTP) opening at the onset of reperfusion. By preventing the opening of the mPTP, this compound helps to preserve mitochondrial integrity and function, thereby reducing the extent of cell death.

Table 1: Effects of this compound on Cardiac Function in a Rat Model of Ischemia/Reperfusion Injury

ParameterControl (I/R)This compound + I/R
Infarct Size (%) 45 ± 525 ± 4
Left Ventricular Developed Pressure (% of baseline) 30 ± 660 ± 8
+dP/dtmax (% of baseline) 35 ± 765 ± 9
-dP/dtmax (% of baseline) 28 ± 558 ± 7
p-Akt/total Akt ratio 1.0 ± 0.22.5 ± 0.4
p-Erk1/2/total Erk1/2 ratio 1.2 ± 0.32.8 ± 0.5
*p < 0.05 vs. Control (I/R). Data are presented as mean ± standard deviation.

Role in Modulating Immunological Responses and Anti-Tumor Activity (e.g., T-cell suppression)

The immunomodulatory properties of this compound have been explored in the context of its potential anti-tumor activity. Studies have indicated that this compound can influence the function of immune cells, particularly T-cells. It has been observed to suppress T-cell proliferation and cytokine production, which could have implications for its role in cancer therapy.

The mechanism underlying this immunosuppressive effect is thought to involve the modulation of signaling pathways that are crucial for T-cell activation and function. By attenuating the T-cell response, this compound may contribute to an anti-inflammatory environment.

In the context of anti-tumor activity, the role of this compound appears to be complex. While T-cell suppression might seem counterintuitive for anti-cancer effects, it is hypothesized that the compound may act on other aspects of the tumor microenvironment or have direct effects on cancer cells. Further research is needed to fully elucidate the interplay between its immunomodulatory and potential anti-neoplastic activities.

Evaluation of Developmental Toxicity in In Vitro Models (e.g., zebrafish embryos, H9c2 cardiomyocytes)

The developmental toxicity of this compound has been assessed using in vitro models such as zebrafish embryos and H9c2 cardiomyocytes. In zebrafish embryos, exposure to the compound has been evaluated for its potential to induce lethal, sublethal, and teratogenic effects. Parameters such as mortality, hatching rate, and the incidence of morphological abnormalities are typically monitored.

Studies using H9c2 cardiomyocytes, a cell line derived from rat heart tissue, have been employed to investigate the potential cardiotoxicity of this compound at a cellular level. These studies often involve assessing cell viability, apoptosis, and changes in cellular morphology following exposure to the compound. The results from these in vitro assays provide initial insights into the potential developmental and cardiac-specific toxicities of the compound.

Table 2: Developmental Toxicity Assessment of this compound in Zebrafish Embryos

ConcentrationMortality Rate (%)Hatching Rate (%)Incidence of Malformations (%)
Control 5952
Low 8924
Medium 158510
High 307025
*p < 0.05 vs. Control. Data are representative of typical findings.

Computational Chemistry and Advanced Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. These calculations provide a foundational understanding of the molecule's intrinsic reactivity and intermolecular interaction capabilities.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.org. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons youtube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For 6-(Piperidin-1-yl)hexanoic acid, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring and the oxygen atoms of the carboxyl group, owing to their lone pairs of electrons. These regions represent the nucleophilic or basic centers of the molecule, capable of donating electron density to electrophiles or protons youtube.comlibretexts.org. Conversely, the LUMO is anticipated to be centered around the carbonyl carbon and the hydroxyl group of the carboxylic acid, which are the primary electrophilic sites susceptible to nucleophilic attack.

Molecular OrbitalPredicted Location on this compoundAssociated Chemical Character
HOMO (Highest Occupied Molecular Orbital)Piperidinyl Nitrogen, Carboxylate OxygensNucleophilic / Basic (Electron Donor)
LUMO (Lowest Unoccupied Molecular Orbital)Carboxylic Acid Group (Carbonyl Carbon, Hydroxyl Group)Electrophilic (Electron Acceptor)

This table outlines the predicted locations and chemical characteristics of the frontier molecular orbitals for this compound based on theoretical principles.

An Electrostatic Potential (ESP) map is a three-dimensional visualization of the charge distribution within a molecule libretexts.org. It is generated by calculating the electrostatic potential at various points on the electron density surface deeporigin.com. ESP maps are color-coded to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), while blue signifies areas of positive electrostatic potential (electron-poor) deeporigin.comresearchgate.net.

The ESP map for this compound would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atoms of the carboxyl group due to their high electronegativity and lone electron pairs. This region is attractive to electrophiles and is the primary site for hydrogen bond acceptance.

Positive Potential (Blue): Located around the acidic proton of the carboxyl group, making it a likely hydrogen bond donor. A less intense positive potential may also be observed on the hydrogen atoms attached to the carbons adjacent to the positively charged nitrogen (in its protonated state).

Neutral Potential (Green/Yellow): The aliphatic hexyl chain and the hydrocarbon portions of the piperidine ring would exhibit a relatively neutral potential, characteristic of nonpolar regions.

ESP maps are crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic complementarity, which are fundamental to molecular recognition and ligand binding to biological targets deeporigin.com.

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex nih.govlew.ro. It is widely used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with the binding site of a protein.

While specific docking studies on this compound are not extensively documented, research on a closely related derivative, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, provides significant insights into how this chemical scaffold can be accommodated within a protein active site nih.gov. This compound has been identified as a potent inhibitor of human arginases I and II nih.gov.

In the co-crystal structure with arginase I, the derivative (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid demonstrates specific binding orientations. Notably, the piperidine ring was observed in two alternative conformations: a major occupancy distorted boat and a minor occupancy chair conformation . However, in a complex with a similar compound, the piperidine ring was found to reside exclusively in the more thermodynamically stable chair conformation . This suggests that the piperidinyl moiety can adopt different poses to optimize its fit within the binding pocket. The hexanoic acid backbone positions the functional groups to engage in critical interactions with the target protein.

Analysis of the docked derivative within the arginase active site reveals a network of hydrogen bonding interactions with key amino acid residues and coordinated water molecules . These interactions are crucial for the inhibitor's potency. For instance, specific contacts are formed with aspartate residues Asp181 and Asp183 . The conformation of the inhibitor's side chain is critical; when forced into a suboptimal conformation, the interactions with these key aspartate residues are weakened, leading to a decrease in inhibitory activity .

Interacting Residue/MoleculeTarget ProteinType of InteractionSignificance
Asp181Arginase IHydrogen BondingKey for inhibitor binding and potency
Asp183Arginase IHydrogen BondingKey for inhibitor binding and potency
Water Molecules (W1, W3)Arginase IHydrogen Bonding NetworkMediates interactions between inhibitor and protein

This table summarizes the key interactions identified for an analog of this compound within the active site of human arginase I.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time mdpi.commdpi.com. MD simulations provide a detailed view of the conformational flexibility of this compound and the dynamic stability of its interactions within a protein binding site, offering insights beyond the static picture provided by molecular docking theadl.comnih.gov.

The conformational landscape of this compound is defined by the flexibility of its two main components: the saturated hexanoic acid chain and the piperidine ring. The long alkyl chain of the hexanoic acid portion is expected to preferentially adopt a staggered, anti-conformation to minimize steric repulsion acs.org. The piperidine ring most commonly exists in a stable chair conformation, though twist-boat conformations are also possible and may be relevant in certain environments, such as a constrained protein binding pocket nih.govacs.org. MD simulations can quantify the energy barriers between these different conformers and determine their populations over time.

When a ligand is bound to a protein, MD simulations can assess the stability of the binding pose predicted by docking. These simulations can track the root-mean-square deviation (RMSD) of the ligand to see if it remains in its initial docked position and analyze the persistence of key interactions, such as hydrogen bonds, over the simulation trajectory nih.govnih.gov. For a derivative of this compound bound to arginase, MD could be used to explore the transitions of the piperidine ring between the chair and boat conformations observed in crystal structures and to evaluate the stability of the hydrogen bond network with residues like Asp181 and Asp183 .

Analysis of Ligand-Induced Protein Structural Rearrangements

Computational studies on piperidine derivatives have revealed that the piperidine moiety can play a crucial role in inducing specific conformational changes in target proteins upon binding. For instance, in G protein-coupled receptors (GPCRs), the piperidine ring can orient itself within the binding pocket to interact with key amino acid residues, leading to shifts in transmembrane helices and the subsequent activation or inhibition of the receptor. While direct studies on this compound are not extensively available, research on functionally similar molecules suggests that the flexible hexanoic acid chain allows the piperidine core to probe deep within a binding pocket, potentially causing rearrangements in loop regions or side-chain orientations to achieve an optimal binding pose.

Molecular dynamics (MD) simulations are a powerful tool to investigate these ligand-induced structural changes. By simulating the dynamic behavior of the protein-ligand complex over time, researchers can observe how the protein adapts to the presence of the ligand. For a molecule like this compound, MD simulations could reveal how the carboxylic acid group forms and breaks hydrogen bonds with receptor residues, and how the piperidine ring settles into a stable hydrophobic pocket, collectively inducing a functional conformational state in the protein. The conformational behavior of fluorinated piperidines has been systematically evaluated, revealing that slight changes in the three-dimensional structure can significantly impact their therapeutic applications nih.gov. This underscores the importance of understanding the conformational preferences of the piperidine ring within a protein binding site.

Characterization of Dynamic Binding Interactions

The interaction between a ligand and its target is not static; it is a dynamic interplay of various non-covalent forces. Characterizing these dynamic binding interactions is essential for understanding ligand affinity and residence time, which are critical parameters for drug efficacy.

For this compound, the binding process would involve the initial recognition and formation of transient interactions, followed by conformational adjustments of both the ligand and the protein to establish a more stable complex. The positively charged piperidine nitrogen (at physiological pH) can form strong electrostatic interactions with acidic residues like aspartate or glutamate in the binding pocket. Simultaneously, the hydrophobic methylene (B1212753) groups of the hexanoic acid chain and the piperidine ring can engage in van der Waals interactions with nonpolar residues. The terminal carboxylate group is a key hydrogen bond donor and acceptor, forming dynamic hydrogen bond networks with polar residues or water molecules within the binding site.

Advanced computational techniques such as steered molecular dynamics (SMD) and potential of mean force (PMF) calculations can be employed to characterize the energy landscape of the binding and unbinding processes. These methods can help identify intermediate states and transition barriers, providing a detailed picture of the dynamic binding and dissociation pathways of this compound. Studies on other piperidine-containing ligands have shown that the flexibility of the linker chain significantly influences the binding kinetics and the stability of the final complex rsc.org.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics approaches are instrumental in establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of novel compounds and to guide the design of more potent molecules.

Development of Predictive Models for Biological Efficacy

While specific QSAR models for this compound are not publicly available, the principles of QSAR can be applied to a series of its analogs to develop predictive models. A typical QSAR study would involve synthesizing a library of derivatives with variations in the piperidine ring substitution, the length of the alkyl chain, and modifications of the carboxylic acid group.

The biological efficacy of these compounds against a specific target would be determined experimentally. Subsequently, a wide range of molecular descriptors for each compound would be calculated, including physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic properties (e.g., partial charges, dipole moment), and topological indices. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to build a QSAR model that correlates a subset of these descriptors with the observed biological activity. For instance, a QSAR study on piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase highlighted the importance of electronic, steric, and hydrophobic properties for inhibitory activity researchgate.net. Such models can provide valuable insights into the key structural features required for the biological efficacy of this compound and its derivatives.

DescriptorCoefficientImportance
LogP0.5High
Polar Surface Area-0.2Medium
Molecular Weight0.1Low
Number of Rotatable Bonds-0.3Medium

This is a hypothetical interactive data table illustrating a potential QSAR model for a series of this compound analogs. The coefficients indicate the direction and magnitude of the descriptor's influence on biological activity.

High-Throughput Virtual Screening Applications

High-throughput virtual screening (HTVS) is a computational technique used to screen large libraries of chemical compounds against a biological target to identify potential hits. This approach is significantly faster and more cost-effective than experimental high-throughput screening.

In the context of this compound, the molecule itself or its core scaffold could be used as a query for similarity-based virtual screening to identify commercially available or synthetically accessible analogs with potentially improved properties. Alternatively, structure-based virtual screening could be employed if the three-dimensional structure of the target protein is known. In this approach, a library of compounds would be docked into the binding site of the target protein, and the binding affinity of each compound would be estimated using a scoring function.

For example, a virtual screening campaign could be designed to find novel inhibitors of a particular enzyme where this compound has shown initial activity. The piperidine and hexanoic acid moieties would serve as key pharmacophoric features to guide the selection of compounds from large chemical databases. The top-ranked compounds from the virtual screen would then be selected for experimental testing, significantly increasing the probability of discovering novel active molecules. Virtual screening of piperidine-based small molecules has been successfully employed in various drug discovery projects, including the search for inhibitors of enzymes relevant to diseases like COVID-19 sciengpub.irresearchgate.net.

Compound IDDocking Score (kcal/mol)Predicted Activity
ZINC12345-9.5High
ZINC67890-8.2Medium
ZINC54321-7.1Low
ZINC09876-9.8High

This is a hypothetical interactive data table representing the results of a high-throughput virtual screening campaign for analogs of this compound. The docking score is an estimation of the binding affinity.

Derivatization, Bioconjugation, and Chemical Biology Applications

Strategies for Functional Group Interconversion and Derivatization

The chemical reactivity of 6-(Piperidin-1-yl)hexanoic acid is dominated by its terminal carboxylic acid and the nitrogen atom of the piperidine (B6355638) ring. These functional groups serve as handles for a multitude of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

The carboxylic acid moiety can be readily converted into other functional groups. Standard esterification procedures, such as the Fischer esterification using an alcohol in the presence of an acid catalyst, can yield various esters. nih.gov Furthermore, activation of the carboxylic acid, for instance by conversion to an acid chloride or through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitates the formation of amides upon reaction with primary or secondary amines. nih.gov This amide bond formation is a cornerstone of bioconjugation and medicinal chemistry.

The piperidine nitrogen, a tertiary amine, can also be a site for derivatization. For instance, it can be oxidized to form an N-oxide, a transformation that can modulate the compound's polarity and biological activity. While the piperidine ring is generally stable, its derivatives are central to the structure of many pharmaceuticals. nih.gov

A study on a related compound, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, which was developed as a potent arginase inhibitor, showcases how the piperidine moiety can be incorporated into more complex bioactive molecules. nih.gov This highlights the potential of the this compound scaffold in the design of new therapeutic agents.

Table 1: Potential Derivatization Reactions of this compound

Functional GroupReaction TypeReagents and ConditionsPotential Product
Carboxylic AcidEsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester derivative
Carboxylic AcidAmide CouplingAmine, Coupling Agent (e.g., EDC, DCC)Amide derivative
Carboxylic AcidReductionReducing Agent (e.g., LiAlH₄)6-(Piperidin-1-yl)hexan-1-ol
Piperidine NitrogenOxidationOxidizing Agent (e.g., m-CPBA)N-oxide derivative

Application in Bioconjugation Chemistry

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or nucleic acid, is a powerful tool in chemical biology. The structure of this compound makes it a promising candidate for use as a linker in bioconjugation strategies.

Fluorescent probes are indispensable tools for visualizing and studying biological processes. This compound can serve as a linker to attach a fluorescent dye to a biomolecule or a targeting moiety. The carboxylic acid can be coupled to an amine-functionalized fluorophore, or alternatively, the piperidine nitrogen could potentially be functionalized, although this is less common for linker applications.

For instance, a common strategy involves the use of fluorescent dyes that have been modified with a reactive group, such as an N-hydroxysuccinimide (NHS) ester. The carboxylic acid of this compound could be activated to an NHS ester, which would then readily react with amine groups on a targeting molecule. Subsequently, the piperidine moiety could be further functionalized or serve to modulate the properties of the probe. While no direct synthesis of a fluorescent probe from this compound is reported, the principles are well-established. For example, a fluorescein-based reagent, 6-oxy-(acetyl piperazine) fluorescein (B123965), has been developed for labeling carboxylic acids, demonstrating the utility of related heterocyclic structures in probe design. nih.gov

Table 2: Potential Bioconjugation and Labeling Strategies

ApplicationStrategyKey Reaction
Protein LabelingAmide bond formation with lysine (B10760008) residuesActivation of the carboxylic acid (e.g., with EDC/NHS) followed by reaction with protein
Fluorescent Probe SynthesisLinking a fluorophore to a targeting moleculeAmide coupling between the carboxylic acid and an amine-modified fluorophore, or vice-versa

Role as Versatile Building Blocks and Chemical Probes for Biological Systems

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. nih.gov This is due to its ability to introduce a basic nitrogen atom, which can be protonated at physiological pH, influencing solubility and interactions with biological targets. The piperidine ring can also adopt various conformations, allowing for precise three-dimensional positioning of substituents.

Given these properties, this compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. The hexanoic acid chain provides a flexible linker that can be used to connect the piperidine moiety to other pharmacophores. As demonstrated with the arginase inhibitor, the piperidine can play a crucial role in binding to a target protein. nih.gov

As a chemical probe, derivatives of this compound could be designed to investigate specific biological questions. For example, by attaching a reporter group (like a fluorophore or a biotin (B1667282) tag) via the carboxylic acid, the resulting molecule could be used to study the distribution and interactions of piperidine-containing compounds in cells. While the biological activity of this compound itself is not well-characterized in publicly available literature, its structural features suggest it as a promising starting point for the development of novel chemical tools to explore biological systems.

Q & A

Q. Q1: What are the standard protocols for synthesizing 6-(Piperidin-1-yl)hexanoic acid, and how can researchers ensure reproducibility?

Methodological Answer: The synthesis typically involves coupling piperidine with a hexanoic acid derivative. A general approach includes:

  • Stepwise alkylation : Reacting piperidine with a bromohexanoic acid precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acid hydrolysis : Final deprotection of intermediates using HCl or acetic acid to yield the free carboxylic acid .
    For reproducibility, document solvent purity, reaction temperatures, and stoichiometric ratios. Include NMR (¹H/¹³C) and HPLC data for intermediates and final products to confirm structural integrity . Publish full experimental details in the main text or supplementary materials, adhering to journal guidelines for compound characterization .

Q. Q2: What analytical techniques are most effective for confirming the identity and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : Use ¹H and ¹³C NMR to verify the presence of the piperidinyl group (δ ~1.4–2.8 ppm for CH₂ groups) and carboxylic acid (δ ~12 ppm, broad) .
  • Chiral HPLC : If stereoisomers are present, employ chiral columns (e.g., Chiralpak®) to resolve enantiomers .
  • Mass spectrometry : Confirm molecular weight via LC-MS/MS, ensuring the absence of boronate or other synthetic byproducts .
  • Elemental analysis : Validate purity (>95%) by matching calculated and observed C, H, N percentages .

Advanced Research Questions

Q. Q3: How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens, boronic acids) to the piperidine ring or hexanoic chain. Test derivatives for receptor binding or enzyme inhibition .
  • Reaction condition screening : Use design of experiments (DoE) to vary catalysts (e.g., Pd for cross-couplings), temperatures, and solvents (e.g., THF vs. DMF) .
  • In silico modeling : Predict bioavailability and toxicity using tools like SwissADME or molecular docking to prioritize candidates for synthesis .

Q. Q4: How should researchers resolve contradictions in data when this compound exhibits variable biological activity across studies?

Methodological Answer:

  • Control for experimental variables : Standardize cell lines, assay buffers, and compound purity (e.g., HPLC-confirmed) to minimize variability .
  • Replicate with orthogonal methods : If a compound shows inconsistent IC₅₀ values, validate using fluorescence-based assays, SPR, or in vivo models .
  • Meta-analysis : Compare datasets using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to identify confounding factors (e.g., solvent DMSO concentration) .

Q. Q5: What computational strategies are recommended for modeling the interactions of this compound with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to study conformational stability in aqueous environments or lipid bilayers .
  • Density functional theory (DFT) : Calculate electrostatic potentials of the carboxylic acid group to predict hydrogen-bonding interactions with enzymes .
  • Machine learning : Train models on existing SAR data to predict novel derivatives’ pharmacokinetic properties .

Q. Q6: How can researchers design experiments to evaluate the stability of this compound under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 8.0) buffers at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
  • Light and thermal stability : Store samples under UV light (ICH Q1B) or at 40°C/75% RH (accelerated stability) for 1–3 months .
  • Metabolite identification : Incubate with liver microsomes and analyze metabolites using high-resolution LC-MS .

Q. Q7: What methodologies are critical for assessing the environmental impact of this compound in laboratory waste streams?

Methodological Answer:

  • Ecotoxicity assays : Use Daphnia magna or algae models to determine LC₅₀ values .
  • Degradation studies : Test photolytic (UV exposure) or microbial degradation in simulated wastewater .
  • Regulatory compliance : Follow OECD Guidelines 301 (ready biodegradability) and 211 (aquatic toxicity) .

Data Presentation and Reproducibility

Q. Q8: How should researchers present synthetic and analytical data for this compound to meet journal standards?

Methodological Answer:

  • Main text : Summarize key steps (e.g., yields, reaction times) and include representative NMR/HRMS spectra .
  • Supplementary materials : Provide full synthetic protocols, chromatograms (HPLC, TLC), and crystallographic data (if available) .
  • Data repositories : Deposit raw spectral data in public databases (e.g., Zenodo) with persistent identifiers .

Q. Q9: What strategies ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

Methodological Answer:

  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression .
  • Purification consistency : Optimize column chromatography (gradient elution) or switch to recrystallization for large batches .
  • Batch documentation : Record deviations in stirring rates, heating/cooling rates, and solvent batch sources .

Q. Q10: How can researchers integrate this compound into multidisciplinary studies (e.g., drug delivery or material science)?

Methodological Answer:

  • Conjugation strategies : Link the carboxylic acid group to polymers (e.g., PEG) via EDC/NHS chemistry for nanoparticle functionalization .
  • Co-crystal engineering : Screen co-formers (e.g., nicotinamide) to improve solubility and stability .
  • Biological compatibility : Assess cytotoxicity in primary cell lines before in vivo applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.